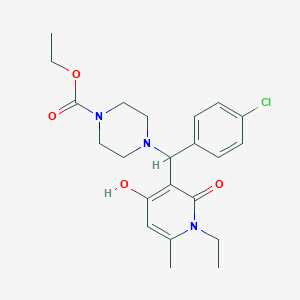

Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-4-26-15(3)14-18(27)19(21(26)28)20(16-6-8-17(23)9-7-16)24-10-12-25(13-11-24)22(29)30-5-2/h6-9,14,20,27H,4-5,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCYEYVYZGAFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives, it’s plausible that this compound could have a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which share a similar structure, play a significant role in cell biology. They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Related indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways.

Biological Activity

Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a synthetic compound that has shown significant potential in various biological activities, particularly in pharmacological applications. This article reviews its molecular structure, synthesis, and biological activities, including anticancer effects and other pharmacological properties.

Molecular Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 392.89 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl group and a dihydropyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.89 g/mol |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited notable cytotoxicity with an IC50 value in the low micromolar range.

- HCT-116 (Colon Cancer) : Similar efficacy was observed in this cell line.

- PC-3 (Prostate Cancer) : The compound also demonstrated activity against prostate cancer cells.

In comparative studies involving related compounds, this compound was found to be more effective than standard chemotherapeutic agents such as doxorubicin, indicating its potential as a promising candidate for cancer treatment .

The mechanism underlying the anticancer activity of this compound is believed to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : By reducing inflammation, it may indirectly inhibit tumor growth.

Other Pharmacological Activities

Apart from its anticancer properties, this compound has been studied for other pharmacological effects:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent .

- Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects superior to traditional pain relievers .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Anticancer Efficacy :

- A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

- The mechanism was linked to the activation of apoptotic pathways.

-

Case Study on Antimicrobial Activity :

- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Q & A

Q. Optimization :

- Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to improve yields.

- Monitor reaction progress via TLC or HPLC to minimize side products. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final compound .

Basic: How is the compound’s structural integrity confirmed, and what analytical techniques are prioritized?

Q. Methodology :

- X-ray crystallography : Determines 3D conformation and validates stereochemistry. The SHELX software suite is widely used for refinement, especially for resolving hydrogen-bonding patterns and torsional angles .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., piperazine N-CH₂ peaks at δ 2.5–3.5 ppm) and the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (463.9544 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities across structurally analogous compounds?

Q. Case Study :

- Discrepancy : Compounds with 4-chlorophenyl vs. 2-fluorophenyl substituents show divergent IC₅₀ values in enzyme inhibition assays .

- Resolution :

- Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities with target receptors.

- Use QSAR models to correlate substituent electronic effects (Hammett σ constants) with activity trends.

- Validate experimentally via competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd) .

Key Insight : The 4-chlorophenyl group enhances hydrophobic interactions in enzyme pockets, while electron-withdrawing substituents (e.g., -F) may disrupt π-π stacking .

Advanced: What strategies mitigate poor aqueous solubility during pharmacological profiling?

Q. Methodology :

- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts without altering pharmacophores .

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility in in vitro assays .

- Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) at the piperazine nitrogen or carboxylate moiety .

Validation : Measure logP values (predicted ~2.8 via ChemDraw) and compare with experimental shake-flask data to assess hydrophilicity improvements .

Basic: What are the primary safety considerations for handling this compound?

Q. Protocols :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate).

- Waste disposal : Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Advanced: How can computational tools predict metabolic pathways and potential toxicity?

Q. Workflow :

Metabolism prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I (oxidation at the piperazine ring) and Phase II (glucuronidation of the hydroxyl group) metabolites .

Toxicity screening :

- AMES test : Predict mutagenicity via in silico models (e.g., Derek Nexus).

- hERG inhibition : Assess cardiac risk using molecular dynamics simulations of potassium channel interactions .

Validation : Cross-reference predictions with in vitro hepatocyte assays and microsomal stability studies .

Advanced: What crystallographic challenges arise during polymorph screening, and how are they addressed?

Q. Challenges :

Q. Solutions :

- Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .

- Screen crystallization conditions (e.g., solvent evaporation in acetone/water) to isolate thermodynamically stable forms .

Basic: What in vitro assays are recommended for initial biological activity screening?

Q. Assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .

Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only samples to normalize results .

Advanced: How do substituent variations on the piperazine ring influence pharmacokinetic properties?

Q. SAR Analysis :

- Ethyl vs. methoxyethyl groups : Ethyl substituents improve metabolic stability (t₁/₂ > 2 hrs in liver microsomes) but reduce solubility. Methoxyethyl analogs show higher Caco-2 permeability (Papp > 10⁻⁶ cm/s) .

- Carboxylate esters : Ethyl esters enhance oral bioavailability compared to methyl esters due to slower esterase cleavage .

Q. Methodology :

- Synthesize analogs via reductive amination or alkylation.

- Profile using in vitro ADME assays (e.g., plasma protein binding, microsomal stability) .

Advanced: What are the best practices for reconciling conflicting crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.